3,3-Difluoro-2-methylpropan-1-amine
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Overview
Description
3,3-Difluoro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two fluorine atoms and a methyl group attached to a propane backbone with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,3-Difluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated amines.
Scientific Research Applications
3,3-Difluoro-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3,3-Difluoro-2-methylpropan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-methylpropan-1-ol: Similar in structure but with a hydroxyl group instead of an amine.
2,2-Difluoropropan-1-amine: Another fluorinated amine with a different substitution pattern.
3-Fluoro-2-methylpropan-1-amine: Contains only one fluorine atom, leading to different chemical properties
Uniqueness
3,3-Difluoro-2-methylpropan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and specific reactivity patterns.
Properties
Molecular Formula |
C4H9F2N |
---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
3,3-difluoro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H9F2N/c1-3(2-7)4(5)6/h3-4H,2,7H2,1H3 |
InChI Key |
VIJYKDCSCUREMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(F)F |
Origin of Product |
United States |
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